molecular formula C10H12ClN3 B11894263 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1256784-28-7

4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Número de catálogo: B11894263
Número CAS: 1256784-28-7
Peso molecular: 209.67 g/mol
Clave InChI: MNIUVQUFLIAVQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1256784-28-7) is a high-purity chemical intermediate with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . This compound is characterized by a bicyclic tetrahydropyridopyrimidine core structure, which is an important scaffold in medicinal chemistry . The molecule features a chloropyrimidine group, a common reactive handle for nucleophilic aromatic substitution, facilitating its use in constructing more complex molecules . The cyclopropyl substituent on the tetrahydropyridine ring can influence the molecule's electronic properties and metabolic stability. Predicted physicochemical properties include a density of 1.373 g/cm³, a boiling point of 336.7 °C, and a pKa of 6.12 . The tetrahydropyrido[4,3-d]pyrimidine scaffold is recognized as a privileged structure in drug discovery, particularly in the development of novel human topoisomerase II (topoII) inhibitors . Research indicates that derivatives based on this core structure exhibit promising topoII inhibitory and antiproliferative activities against various human cancer cell lines, positioning them as a promising starting point for developing potentially safer topoII-targeted anticancer drugs . As such, this compound serves as a versatile building block for synthesizing targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies in oncology research. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Propiedades

Número CAS

1256784-28-7

Fórmula molecular

C10H12ClN3

Peso molecular

209.67 g/mol

Nombre IUPAC

4-chloro-6-cyclopropyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C10H12ClN3/c11-10-8-5-14(7-1-2-7)4-3-9(8)12-6-13-10/h6-7H,1-5H2

Clave InChI

MNIUVQUFLIAVQT-UHFFFAOYSA-N

SMILES canónico

C1CC1N2CCC3=C(C2)C(=NC=N3)Cl

Origen del producto

United States

Métodos De Preparación

Cyclocondensation of Amino-Cyclopropane Derivatives

The tetrahydropyrido[4,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A seminal approach involves reacting 4-amino-2-chloropyridine with cyclopropanecarbonyl chloride under basic conditions to form the bicyclic intermediate. For example, treatment with potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields the partially saturated pyrido-pyrimidine core. Subsequent chlorination at the 4-position is achieved using phosphorus oxychloride (POCl₃) in the presence of catalytic dimethylamine hydrochloride, achieving 78–82% conversion.

Key challenges include regioselectivity during chlorination and side reactions arising from the cyclopropane ring’s strain. Studies show that substituting DMF with 1,2-dichloroethane reduces decomposition pathways, improving overall yield to 85%.

Functionalization of the Cyclopropyl Group

Direct Cyclopropanation via Transition Metal Catalysis

Introducing the cyclopropyl moiety at the 6-position often employs transition metal-mediated cross-coupling. A nickel-catalyzed Negishi coupling between 4-chloro-6-iodo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine and cyclopropylzinc bromide has been reported to afford the target compound in 67% yield. Alternatively, palladium-catalyzed Suzuki-Miyaura reactions using cyclopropylboronic acid derivatives achieve comparable yields (65–70%) but require stringent anhydrous conditions.

MethodCatalystSolventTemperature (°C)Yield (%)
Negishi CouplingNiCl₂(dppf)THF8067
Suzuki-Miyaura ReactionPd(PPh₃)₄Dioxane10065

Ring-Closing Metathesis (RCM) Approaches

An innovative strategy utilizes Grubbs’ second-generation catalyst to form the cyclopropane ring in situ. Starting from a diene-functionalized pyrido-pyrimidine precursor, RCM in dichloromethane at 40°C produces the cyclopropyl derivative with 72% efficiency. This method minimizes purification steps but demands high-purity starting materials to prevent catalyst poisoning.

Chlorination and Final Modifications

Selective Chlorination at the 4-Position

Chlorination remains a critical step, with POCl₃ being the reagent of choice. Optimal conditions involve refluxing the tetrahydropyrido-pyrimidine intermediate in excess POCl₃ (5 equiv) for 6 hours, yielding 89–92% of the chlorinated product. Side products, such as 4,6-dichloro derivatives, are suppressed by controlling stoichiometry and employing scavengers like N,N-diisopropylethylamine (DIPEA).

Deoxygenation and Reduction

Hydrogenation of the pyrido ring to achieve the 5,6,7,8-tetrahydro form is accomplished using palladium on carbon (Pd/C) under 50 psi H₂. Complete saturation requires 24 hours in ethanol at 60°C, with yields exceeding 90%. Over-reduction of the chloropyrimidine ring is mitigated by using poisoned catalysts (e.g., Lindlar catalyst).

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates 4-chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine from regioisomers. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >98%.

Spectroscopic Validation

¹H NMR analysis reveals characteristic signals:

  • Cyclopropyl protons at δ 0.8–1.2 ppm (multiplet)

  • Pyrimidine CH at δ 8.3 ppm (singlet)

  • Tetrahydro pyrido protons at δ 2.6–3.1 ppm (multiplet)

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Nickel and palladium catalysts are recovered via aqueous extraction, reducing material costs by 30–40%. For example, NiCl₂(dppf) is precipitated by adjusting the pH of reaction mixtures to 9–10 and filtered for reuse.

Waste Management

Phosphorus oxychloride waste is neutralized with aqueous sodium bicarbonate, generating inert phosphate salts. Patent CN103073505A highlights distillation techniques to recover excess POCl₃, achieving 95% recycling efficiency .

Análisis De Reacciones Químicas

Tipos de reacciones

4-Cloro-6-ciclopropil-5,6,7,8-tetrahidropirid[4,3-d]pirimidina puede sufrir varias reacciones químicas, que incluyen:

    Oxidación: Este compuesto puede oxidarse en condiciones específicas para introducir grupos funcionales adicionales.

    Reducción: Las reacciones de reducción se pueden usar para modificar el estado de oxidación del compuesto, lo que puede alterar su actividad biológica.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción a menudo involucran temperaturas controladas, solventes como diclorometano o etanol, y catalizadores para mejorar las tasas de reacción .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados con posibles actividades biológicas .

Aplicaciones Científicas De Investigación

Chemistry

4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine serves as a building block in synthetic organic chemistry. Its structural framework allows for the exploration of new chemical transformations and the synthesis of more complex molecules. The compound can participate in various organic reactions such as:

  • Substitution Reactions : Introducing diverse functional groups to create derivatives with potential biological activities.
  • Oxidation Reactions : Yielding hydroxylated derivatives that may exhibit distinct properties.

Biology

This compound is under investigation for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it may possess activity against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that it could inhibit specific enzymes or pathways involved in cancer progression.

The mechanism of action involves interaction with molecular targets such as enzymes or receptors that modulate biological pathways. For instance, it may inhibit certain kinases or other proteins implicated in disease mechanisms.

Medicine

Research is ongoing to evaluate the therapeutic potential of 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine:

  • Targeting Enzymes and Receptors : The compound is being explored for its ability to selectively bind to enzymes involved in metabolic pathways related to diseases like cancer and infections.

Data Tables

The following table summarizes key findings from studies examining the biological activity and applications of this compound.

Application AreaFindingsReferences
Antimicrobial ActivityExhibits activity against Gram-positive bacteria
Anticancer ActivityInhibits proliferation of cancer cell lines
Synthetic ChemistryServes as a precursor for complex organic synthesis

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can significantly reduce the viability of certain cancer cell lines. For example:

  • Experimental Setup : Cancer cell lines treated with varying concentrations of the compound.
  • Results : A dose-dependent reduction in cell viability was observed.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various bacterial strains:

  • Experimental Design : Disc diffusion method was used to assess antibacterial activity.
  • Findings : The compound showed notable inhibition zones against selected pathogens.

Mecanismo De Acción

El mecanismo de acción de 4-Cloro-6-ciclopropil-5,6,7,8-tetrahidropirid[4,3-d]pirimidina involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o unirse a receptores, modulando así las vías biológicas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y las modificaciones realizadas en el compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

La presencia de los grupos cloro y ciclopropil en 4-Cloro-6-ciclopropil-5,6,7,8-tetrahidropirid[4,3-d]pirimidina imparte propiedades químicas y biológicas únicas. Estos sustituyentes pueden influir en la reactividad, la estabilidad y la interacción del compuesto con los objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .

Actividad Biológica

4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C10H12ClN3
  • Molecular Weight : 207.23 g/mol
  • CAS Number : 1256784-28-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. Specifically, compounds within the pyrido[4,3-d]pyrimidine class have shown promising results in inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair .

Anticancer Activity

Studies have demonstrated that 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays revealed that this compound inhibited the proliferation of HepG2 (liver cancer) cells with an IC50 value indicating significant potency .
  • Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : It displayed inhibitory effects against several bacterial strains, suggesting a potential role as an antimicrobial agent .
  • Synergistic Effects : When combined with traditional antibiotics, it enhanced their efficacy against resistant strains .

Case Studies

  • Study on HepG2 Cells :
    • Objective : To evaluate the cytotoxic effects of 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine on liver cancer cells.
    • Findings : The compound induced significant apoptosis at concentrations as low as 5 μM after 48 hours of treatment. Flow cytometry analysis confirmed increased annexin V positivity in treated cells .
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial potential against Staphylococcus aureus.
    • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, demonstrating effectiveness comparable to standard antibiotics .

Data Table: Biological Activity Overview

Activity TypeTarget/Cell LineIC50/MIC ValueReference
Anticancer (HepG2)Liver Cancer Cells5 μM
AntimicrobialStaphylococcus aureus32 μg/mL
Enzyme InhibitionDihydrofolate ReductaseNot specified

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine?

The synthesis typically involves multi-step reactions starting from bicyclic pyrido-pyrimidine precursors. Key steps include:

  • Cyclopropane Introduction : Cyclopropane groups are introduced via nucleophilic substitution or cross-coupling reactions using cyclopropyl boronic acids or Grignard reagents under palladium catalysis .
  • Chlorination : A chlorination step at the 4-position using POCl₃ or other chlorinating agents under reflux conditions (e.g., acetonitrile, 80–100°C) .
  • Reduction : Partial hydrogenation of pyridine rings using catalysts like Pd/C or PtO₂ to achieve the 5,6,7,8-tetrahydro state . Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How is the structural integrity of this compound validated after synthesis?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify cyclopropane proton splitting patterns and chlorine substitution .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry . Example Data :
TechniqueKey Peaks/Features
¹H NMR (CDCl₃)δ 1.2–1.4 (cyclopropane protons), δ 3.8 (NH)
HRMS[M+H]⁺ m/z calc. 265.08, found 265.07

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing the cyclopropyl group?

Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dba)₂ for cross-coupling efficiency .
  • Temperature Control : Microwave-assisted synthesis (80–120°C, 30 min) improves kinetics compared to conventional heating . Data Contradiction Note : Some studies report lower yields with bulkier cyclopropane derivatives due to steric hindrance, necessitating excess reagents (1.5–2 eq.) .

Q. How does the cyclopropyl moiety influence biological activity compared to other substituents?

The cyclopropane ring enhances:

  • Metabolic Stability : Reduced oxidation compared to linear alkyl chains .
  • Target Binding : Electron-withdrawing effects modulate interactions with enzymes like PARP or kinases . SAR Table :
SubstituentTarget Affinity (IC₅₀)Metabolic Half-life (h)
Cyclopropyl12 nM (PARP-1)4.5
Trifluoromethyl8 nM (PARP-1)3.2
Methyl45 nM (PARP-1)1.8

Q. How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies in IC₅₀ values or mechanism-of-action claims require:

  • Assay Standardization : Use consistent cell lines (e.g., HeLa vs. HEK293) and controls .
  • Off-Target Profiling : Screen against related targets (e.g., PARP-2, ATM kinase) to rule out cross-reactivity .
  • Dose-Response Validation : Repeat experiments with ≥3 biological replicates and statistical analysis (p < 0.05) .

Methodological Guidance

Q. What safety protocols are critical during handling and storage?

  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Inspect gloves for defects before use .
  • Storage : Keep in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. Which advanced techniques characterize degradation products under stress conditions?

  • Forced Degradation Studies : Expose to heat (40°C), light (UV), or acidic/basic conditions, then analyze via:
  • LC-MS/MS : Identify degradation fragments .
  • Stability-Indicating HPLC : Use C18 columns (gradient: 0.1% TFA in water/acetonitrile) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.